
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboxamido group attached to the isoquinoline ring, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-hydroxy-5-methylisoquinoline with chloroacetic acid in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the carboxamido group, followed by the addition of the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions. The product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(1-Chloro-4-oxo-5-methylisoquinoline-3-carboxamido)acetic acid.
Reduction: Formation of 2-(4-Hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can be compared with other similar compounds, such as:
2-(1-Chloro-4-hydroxyisoquinoline-3-carboxamido)acetic acid: Lacks the methyl group at the 5-position.
2-(1-Chloro-5-methylisoquinoline-3-carboxamido)acetic acid: Lacks the hydroxy group at the 4-position.
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)propionic acid: Contains a propionic acid moiety instead of an acetic acid moiety.
特性
分子式 |
C13H11ClN2O4 |
|---|---|
分子量 |
294.69 g/mol |
IUPAC名 |
2-[(1-chloro-4-hydroxy-5-methylisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H11ClN2O4/c1-6-3-2-4-7-9(6)11(19)10(16-12(7)14)13(20)15-5-8(17)18/h2-4,19H,5H2,1H3,(H,15,20)(H,17,18) |
InChIキー |
CJOMJHDOQCDEGG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=NC(=C2O)C(=O)NCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


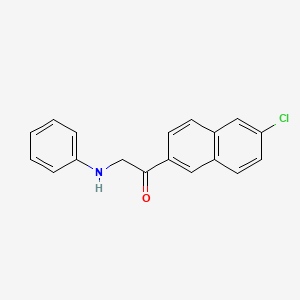
![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)

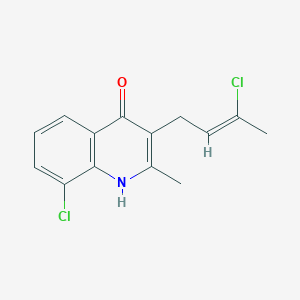
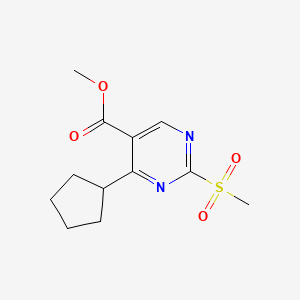

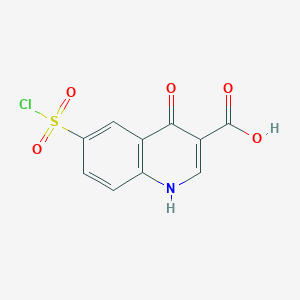
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)
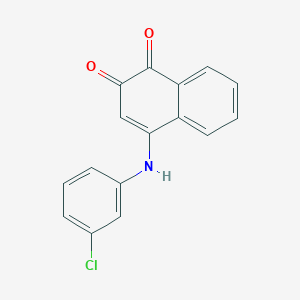
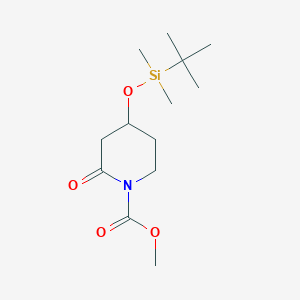
![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)
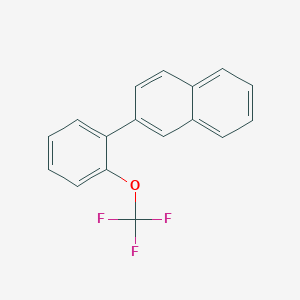
![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)
